M3541 is a potent and selective inhibitor of ataxia telangiectasia mutated kinase activity, classified as a member of a new class of reversible 1,3-dihydro-imidazo[4,5-c]quinolin-2-ones. This compound targets the DNA damage response pathway, specifically inhibiting the repair of double-strand breaks in DNA, which is crucial for cancer cell survival during treatments such as radiotherapy and chemotherapy. By suppressing the activity of ATM kinase, M3541 enhances the efficacy of DNA-damaging agents, making it a promising candidate for cancer therapy .
M3541 is classified as an ATM kinase inhibitor. It is characterized by its ability to selectively inhibit ATM with an IC50 value below 1 nanomolar, while showing minimal activity against 99.3% of other human kinases evaluated . This specificity is crucial for reducing off-target effects typically associated with kinase inhibitors.
M3541 was synthesized through a series of chemical reactions that optimize its structure for enhanced potency and selectivity. The synthesis involved the formation of the imidazoquinoline core, followed by various modifications to achieve the desired pharmacological profile.
The synthetic route typically includes:
The synthetic methods have been optimized to produce M3541 in sufficient quantities for both preclinical studies and potential clinical trials .
M3541 has a complex molecular structure characterized by:
The molecular formula for M3541 is , with a molecular weight of approximately 278.31 g/mol. The compound's structure allows it to effectively bind to the ATM kinase domain, facilitating its role as an inhibitor .
M3541 primarily functions through competitive inhibition of ATM kinase. Upon binding to the active site, it prevents ATP from interacting with ATM, thereby blocking phosphorylation events necessary for DNA repair processes.
The biochemical assays utilized to evaluate M3541's activity include:
These assays confirm M3541's high selectivity and potency as an ATM inhibitor .
M3541 exerts its effects by inhibiting ATM-mediated signaling pathways involved in DNA damage response. When DNA double-strand breaks occur, ATM is activated through autophosphorylation. M3541 inhibits this activation, leading to:
This mechanism allows for increased therapeutic efficacy when used in combination with DNA-damaging treatments .
In preclinical studies, M3541 demonstrated significant enhancement of tumor cell sensitivity to ionizing radiation, resulting in improved tumor regression rates in xenograft models .
M3541 is a solid compound at room temperature with a melting point that supports its stability under physiological conditions. Its solubility profile indicates good bioavailability potential when administered orally.
The chemical stability of M3541 under various pH conditions has been assessed, showing resilience against hydrolysis which is beneficial for maintaining its efficacy during storage and administration .
M3541 has significant potential in cancer therapy due to its ability to sensitize tumors to radiation and chemotherapy. Its applications include:
M3541 (CAS 1360628-91-6) is a potent, ATP-competitive inhibitor of ataxia telangiectasia mutated (ATM) kinase, exhibiting an exceptionally low half-maximal inhibitory concentration (IC₅₀) of 0.25 nM in cell-free assays [1] [7] [8]. Its molecular structure (C₂₃H₁₇FN₆O₂; MW 428.42 Da) features a 1H-imidazo[4,5-c]quinolin core modified with fluorinated and cyanophenyl moieties, enabling high-affinity binding to ATM's kinase domain [4] [8]. This compound demonstrates remarkable selectivity, showing >60-fold specificity against related phosphatidylinositol 3-kinase-like kinase (PIKK) family members, including DNA-PK, ATR, mTOR, and Class I PI3K isoforms [5] [8]. Biochemically, M3541 suppresses ATM autophosphorylation (pATM) and downstream phosphorylation of key substrates like CHK2, KAP1, and p53 in cancer cells, confirming target engagement at nanomolar concentrations [1] [8].
Table 1: Biochemical Properties of M3541
Property | Value | Measurement Context |
---|---|---|
IC₅₀ for ATM | 0.25 nM | Cell-free kinase assay |
Selectivity vs. DNA-PK | >100-fold | Kinase panel (292 kinases) |
Selectivity vs. ATR | >100-fold | Kinase panel (292 kinases) |
Molecular Weight | 428.42 Da | C₂₃H₁₇FN₆O₂ |
Cellular IC₅₀ (pCHK2) | <10 nM | A549 lung cancer cells |
ATM inhibition emerged as a therapeutic strategy following the recognition that ATM loss sensitizes tumors to DNA-damaging agents. Early-generation inhibitors like KU-55933 lacked pharmacokinetic stability and specificity, limiting clinical utility [5]. M3541 represented a next-generation inhibitor designed to overcome these limitations through optimized bioavailability and kinase selectivity [9]. Preclinical studies demonstrated its radio-sensitizing effects: M3541 (50 mg/kg) synergized with ionizing radiation, reducing tumor growth by 85% in xenograft models compared to radiation alone [1] [8]. However, clinical translation faced challenges. A phase I trial (NCT03225105) combining M3541 (50–300 mg) with palliative radiotherapy (30 Gy/10 fractions) in solid tumors closed early due to the absence of a dose-response relationship and suboptimal pharmacokinetics. Total plasma concentrations failed to increase proportionally with dose, and pharmacodynamic markers (pATM/tATM ratio) showed no dose-dependent changes [2] [9]. Consequently, further development of M3541 was discontinued, though the trial established a safety benchmark for ATM inhibitor-radiotherapy combinations [9].
Table 2: Key Milestones in ATM Inhibitor Development
Phase | Compound | Key Findings | Outcome/Limitation |
---|---|---|---|
Preclinical | KU-55933 | First ATM inhibitor; radiosensitizer | Poor pharmacokinetics |
Preclinical | M3541 | Sub-nM potency; tumor growth inhibition with RT | Robust in vivo efficacy |
Phase I | M3541 | No DLTs up to 300 mg + RT; lack of PK correlation | Terminated (no dose-response) |
Active trials | AZD1390 | CNS-penetrant; glioma trials | Ongoing clinical evaluation |
ATM kinase orchestrates the cellular response to DNA double-strand breaks (DSBs), making it a compelling target in oncology. Its inhibition creates a synthetically lethal interaction with tumors deficient in homologous recombination (HR) repair—particularly those harboring ATM mutations (found in 6% of TCGA pan-cancer samples) [3] [5] [6]. M3541 exploits this vulnerability by:
Despite M3541's discontinuation, its preclinical efficacy validates ATM as a target. Current strategies focus on identifying predictive biomarkers (e.g., ATM protein loss) and optimizing pharmacokinetic profiles in next-generation inhibitors [3] [6].
Table 3: Synthetic Lethal Combinations with ATM Inhibition
Combination Agent | Mechanistic Rationale | Preclinical Evidence with M3541 |
---|---|---|
Ionizing Radiation | Inhibits repair of radiation-induced DSBs | Enhanced tumor growth delay in xenografts |
PARP Inhibitors | Concurrent HR/NHEJ impairment | Synergistic cytotoxicity in BRCA-proficient cells |
Topoisomerase Inhibitors | Suppressed recovery from enzyme-induced DSBs | Reduced clonogenic survival in lung cancer lines |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8